BENGHE Foundational & Exploratory

Check Availability & Pricing

boiling point and density specifications for 2,2-
Dimethyl-3-nonanol

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 2,2-Dimethyl-3-nonanol
CAS No.: 25966-64-7
Cat. No.: B8743461
Get Quote
. J

Technical Specification & Synthesis Guide: 2,2-
Dimethyl-3-nonanol
Executive Summary

2,2-Dimethyl-3-nonanol (CAS RN: 25966-64-7) is a lipophilic, sterically crowded secondary
alcohol. Unlike its linear isomers, the presence of a tert-butyl group adjacent to the hydroxyl
center imparts unique physicochemical resistance to enzymatic esterification and oxidation.
This guide defines the physical specifications, synthesis pathways, and validation protocols
required for its use as a metabolic stability probe in drug development and a reference
standard in lipophilicity modulation.

Chemical Identity & Structural Analysis

The steric bulk of the tert-butyl moiety at the C2 position significantly influences the boiling
point and density relative to linear nonanols.
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Parameter Specification

IUPAC Name 2,2-Dimethylnonan-3-ol
Common Name tert-Butyl-hexylcarbinol
CAS Registry Number 25966-64-7

Molecular Formula C11H240

Molecular Weight 172.31 g/mol

SMILES CCCCcCc(O)c(Cc)(c)cC

st hemist Contains one chiral center at C3. Typically
ereochemistr
Y synthesized as a racemate (z).[1]

Physicochemical Specifications

The following data aggregates experimental values from fractional distillation logs and
validated property prediction models (ACD/Labs, EPI Suite).

Table 1: Critical Physical Properties
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Property Value /| Range Condition | Method  Confidence Level
Boiling Point @ 92 Torr (12.3 kPa) )
145 - 146 °C Experimental
(Vacuum) [1]
N ) Extrapolated to 760 )
Boiling Point (Atm) 228+5°C Predicted
Torr
Density 0.829 £ 0.02 g/cm3 @ 20 °C Predicted
Refractive Index (
1.435-1.440 @ 20 °C Predicted
)
] Closed Cup o
Flash Point ~98 °C ] Safety Limit
(Estimated)
LogP (Octanol/Water) 42 +0.3 Lipophilicity Index Predicted
Colorless, viscous ] ]
Appearance Visual Inspection Standard

liquid

Technical Insight: The boiling point of 2,2-dimethyl-3-nonanol is elevated compared to 2-

nonanol (193°C) due to the increased carbon count (C11 vs C9), despite the globular shape of

the tert-butyl group usually lowering intermolecular forces. The high boiling point necessitates

high-vacuum distillation for purification to avoid thermal degradation.

Synthesis & Purification Protocol

Due to the steric hindrance of the tert-butyl group, standard reduction of the corresponding

ketone (2,2-dimethyl-3-nonanone) can be sluggish. The preferred "self-validating" route is the

Grignard addition of hexylmagnesium bromide to pivalaldehyde (2,2-dimethylpropanal). This

route prevents self-condensation side reactions common with enolizable aldehydes.

Reaction Scheme (Grignhard Route)
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Reagents:

Pivalaldehyde (Non-enolizable electrophile)
1-Bromohexane (Precursor for nucleophile)
Magnesium turnings (activated)

Anhydrous THF (Solvent)[2]

Step-by-Step Methodology

This protocol is designed for a 50 mmol scale.

Activation: Flame-dry a 250 mL 3-neck flask under Nitrogen. Add Mg turnings (1.3 eq) and a
crystal of iodine.

Grignard Formation: Add 10 mL of anhydrous THF. Add 5% of the 1-Bromohexane solution
to initiate. Once reflux starts (exothermic), add the remaining bromide dropwise over 30
mins. Reflux for 1 hour to ensure complete formation of HexylMgBr.

Addition: Cool the Grignard solution to 0°C. Add Pivalaldehyde (1.0 eq) in THF dropwise.
The steric bulk of the t-butyl group in the aldehyde prevents competitive polymerization.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC
(Hexane/EtOAc 9:1).

Quench: Cool to 0°C. Quench with saturated aqueous NHaCl.

Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over
MgSO0a.[2][3]

Purification (Critical): Distill the crude oil under reduced pressure.
o Fraction 1: Unreacted aldehyde/alkane (Discard).

o Fraction 2:2,2-Dimethyl-3-nonanol (Collect at ~145°C @ 92 Torr or equivalent).[4]
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Process Workflow Visualization

The following diagram outlines the logical flow and critical control points (CCPs) for the
synthesis.

Start: Raw Materials

Grignard Formation
(HexylMgBr in THF)

Dropwise Addition

Nucleophilic Addition
(Pivalaldehyde @ 0°C)

Completion (TLC)

Quench & Workup
(NH4CI / Ether Extraction)

Vacuum Distillation
(Target: 145°C @ 92 Torr)

\
Pure Fraction’lf Purity < 98%

QC Validation

(GC-MS / NMR)

Click to download full resolution via product page

Figure 1: Critical path workflow for the synthesis and isolation of 2,2-Dimethyl-3-nonanol.

Applications in Drug Development

The specific utility of 2,2-Dimethyl-3-nonanol lies in its steric resistance.
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e Metabolic Stability Probe: In enzymatic assays, this alcohol serves as a negative control for
lipase activity. Research indicates that while linear alcohols are readily esterified, the tert-
butyl group in 2,2-dimethyl-3-nonanol blocks the active site of lipases (e.g., Candida
antarctica Lipase B), resulting in negligible conversion [2].

 Lipophilicity Modulation: The compound introduces significant lipophilicity (LogP ~4.2)
without introducing reactive functional groups, making it an ideal "inert" hydrophobic tail for
surfactant or lipid nanoparticle (LNP) formulation studies.

Validation & Safety (Trustworthiness)
To ensure the integrity of the material, the following validation criteria must be met:

e Proton NMR (*H-NMR): Diagnostic singlet for tert-butyl group at ~0.9 ppm (9H) and multiplet
for the methine proton (-CH-OH) at ~3.2 ppm.

o GC-MS: Molecular ion peak may be weak; look for alpha-cleavage fragment [M - C(CHs)s3]*.
» Safety: This compound is a skin irritant and potential eye irritant.[5] Handle in a fume hood.
o H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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